molecular formula C22H18FN3O2S2 B6479048 2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1260915-55-6

2-{[3-(3,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B6479048
CAS No.: 1260915-55-6
M. Wt: 439.5 g/mol
InChI Key: NOEKPNXMDOJXCD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3,4-dimethylphenyl substituent at position 3 of the pyrimidinone ring and a 2-fluorophenyl acetamide group linked via a sulfanyl bridge. The electron-donating methyl groups and electron-withdrawing fluorine substituent may modulate its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-7-8-15(11-14(13)2)26-21(28)20-18(9-10-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEKPNXMDOJXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings and acetamide groups. For example:

  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Replaces the 3,4-dimethylphenyl group with a 4-chlorophenyl (electron-withdrawing) and substitutes the 2-fluorophenyl with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine .
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
    • Features a simpler dihydropyrimidine core and dichlorophenyl acetamide. The dichloro substitution increases molecular weight (344.21 g/mol) and may improve binding affinity to hydrophobic targets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₁H₁₇FN₃O₂S₂ (estimated) ~426 Not reported Not reported 3,4-Dimethylphenyl, 2-fluorophenyl
Compound C₂₁H₁₄ClF₃N₃O₂S₂ 501.39 Not reported Not reported 4-Chlorophenyl, 2-(trifluoromethyl)phenyl
Compound C₁₃H₁₁Cl₂N₃O₂S 344.21 230–232 80 Dihydropyrimidine, 2,3-dichlorophenyl
Compound C₃₄H₂₈F₂N₅O₃ 571.20 302–304 19 Chromen-4-one, fluorophenyl
  • Melting Points : The chromen-4-one derivative () exhibits a higher melting point (302–304°C), likely due to extended π-conjugation and rigid planar structure .
  • Molecular Weight : The target compound (~426 g/mol) is lighter than the analog (501.39 g/mol), suggesting differences in bioavailability and permeability.

Pharmacological Implications

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets, while the 2-fluorophenyl acetamide could improve metabolic stability compared to dichloro or trifluoromethyl analogs .
  • Solubility : The absence of polar groups (e.g., -OH, -COOH) in the target compound suggests moderate aqueous solubility, similar to and analogs.

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